molecular formula C9H12N4O2 B12572326 2-Amino-6-ethyl-3-(hydrazinylidenemethyl)pyridine-4-carboxylic acid CAS No. 192724-67-7

2-Amino-6-ethyl-3-(hydrazinylidenemethyl)pyridine-4-carboxylic acid

Katalognummer: B12572326
CAS-Nummer: 192724-67-7
Molekulargewicht: 208.22 g/mol
InChI-Schlüssel: RHYHGIWGMGBHJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-ethyl-3-(hydrazinylidenemethyl)pyridine-4-carboxylic acid is a complex organic compound with a pyridine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethyl-3-(hydrazinylidenemethyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-amino-3-formylpyridine-4-carboxylate with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-ethyl-3-(hydrazinylidenemethyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-ethyl-3-(hydrazinylidenemethyl)pyridine-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-6-ethyl-3-(hydrazinylidenemethyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-6-ethyl-3-(hydrazinylidenemethyl)pyridine-4-carboxylic acid is unique due to its specific functional groups and the potential for diverse chemical modifications. Its hydrazinylidene moiety provides unique reactivity, making it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

192724-67-7

Molekularformel

C9H12N4O2

Molekulargewicht

208.22 g/mol

IUPAC-Name

2-amino-6-ethyl-3-methanehydrazonoylpyridine-4-carboxylic acid

InChI

InChI=1S/C9H12N4O2/c1-2-5-3-6(9(14)15)7(4-12-11)8(10)13-5/h3-4H,2,11H2,1H3,(H2,10,13)(H,14,15)

InChI-Schlüssel

RHYHGIWGMGBHJG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C(=N1)N)C=NN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.